2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide - 1004637-95-9

2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Catalog Number: EVT-2855069
CAS Number: 1004637-95-9
Molecular Formula: C16H13F2N5O2
Molecular Weight: 345.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

( R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Compound Description: This compound, denoted as "A" in the paper, is a [, , ]triazolo[4,3-a]pyridine derivative. It is the final product of a synthetic method described in the paper for preparing this class of compounds. [] No biological activity or specific application is mentioned for this compound within the paper.

Relevance: This compound shares a similar structural core with 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, incorporating both a substituted pyrazole and a heterocyclic ring system. Both compounds also contain an amide linkage. While the specific heterocyclic ring systems differ (triazolopyridine vs. dihydropyrimidine), the presence of these similar structural motifs makes it a relevant related compound. []

( R)- N'-(3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide

Compound Description: Referred to as "HYDZ" in the paper, this compound is a key precursor in the synthesis of (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one. [] It features a hydrazide functional group and a substituted pyrazole, both elements present in 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide.

Relevance: The shared features of a substituted pyrazole and a hydrazide group (analogous to the amide in the target compound) establish a structural link between this precursor and 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Although "HYDZ" has a more complex structure, the presence of these key motifs makes it a relevant related compound for comparison. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide

Compound Description: This aminopyrazole, denoted as "analog 24" in the paper, exhibits selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It was found to reduce Mcl-1 levels in a concentration-dependent manner, suggesting a potential role in cancer treatment.

Relevance: The core structure of this compound, featuring a pyrazole ring linked to an acetamide group, is significantly similar to that of 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. While the substituents on the pyrazole and the aromatic ring differ, the overall structural similarity places this compound as a relevant related compound. The presence of a pyrazole-acetamide moiety in both highlights their shared chemical class. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor with potential for treating pancreatic cancer. [] Studies indicate a synergistic effect when navitoclax is combined with CDK5 inhibitors, which reduce Mcl-1 levels.

Relevance: While navitoclax lacks the pyrazole ring system, its activity as a Bcl-2 family inhibitor makes it relevant to the research on 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide. Both compounds target pathways involved in apoptosis, particularly in pancreatic cancer. The synergistic effect observed when combining navitoclax with CDK5 inhibitors, which are structurally similar to 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, suggests a potential connection in their mechanisms of action and makes navitoclax a relevant compound for consideration. []

3-Bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: Chlorantraniliprole is an insecticide whose pyrolysis in tobacco was studied. [] The research focused on identifying the major degradation products formed during smoking.

Relevance: Both chlorantraniliprole and 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide share a core structure consisting of a pyrazole ring linked to a substituted benzamide. While the specific substituents on both the pyrazole and the benzamide moiety are different, this structural similarity makes chlorantraniliprole a relevant related compound for comparison. []

2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (Degradation product 1)

Compound Description: This compound, designated as "1" in the paper, is a nonpolar degradation product formed during the pyrolysis of chlorantraniliprole in tobacco. [] It was a significant component found in both mainstream and sidestream smoke.

Relevance: This degradation product retains the pyrazole ring structure present in both chlorantraniliprole and 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Its formation during the pyrolysis of chlorantraniliprole highlights a potential degradation pathway for compounds containing the pyrazole-benzamide core structure. The presence of the pyrazole ring, a key structural element in the target compound, makes this degradation product a relevant related compound. []

5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Degradation product 2)

Compound Description: Identified as "2" in the study, this compound is a polar degradation product detected in the filter extracts of cigarettes treated with [pyrazole carbonyl-(14)C]-chlorantraniliprole. []

Relevance: This degradation product represents a simpler derivative retaining the pyrazole ring and carboxamide moiety also found in 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Although it lacks the benzamide component, its formation through the degradation of chlorantraniliprole suggests a potential metabolic pathway that could be relevant to the target compound. []

2,6-Dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (Degradation product 3)

Compound Description: This compound, labeled "3" in the research, is a nonpolar degradation product identified only in cigarettes treated with [benzamide carbonyl-(14)C]-chlorantraniliprole. [] It suggests a specific breakdown pathway related to the benzamide portion of the insecticide molecule.

Relevance: While this degradation product lacks the pyrazole ring, its origin from the benzamide portion of chlorantraniliprole makes it relevant for understanding the potential metabolic fate of compounds containing this structural feature. Although 2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide incorporates a different benzamide derivative, the shared presence of this functional group warrants its inclusion as a related compound. []

Properties

CAS Number

1004637-95-9

Product Name

2,6-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

IUPAC Name

2,6-difluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

Molecular Formula

C16H13F2N5O2

Molecular Weight

345.31

InChI

InChI=1S/C16H13F2N5O2/c1-8-7-13(24)21-16(19-8)23-12(6-9(2)22-23)20-15(25)14-10(17)4-3-5-11(14)18/h3-7H,1-2H3,(H,20,25)(H,19,21,24)

InChI Key

JNNOFRXKWRPQAI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC=C3F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.